2-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(3,5-dimethylphenyl)-N-methylthiophene-3-sulfonamide
CAS No.: 1040679-23-9
Cat. No.: VC8200196
Molecular Formula: C23H23N3O5S2
Molecular Weight: 485.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1040679-23-9 |
|---|---|
| Molecular Formula | C23H23N3O5S2 |
| Molecular Weight | 485.6 g/mol |
| IUPAC Name | 2-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(3,5-dimethylphenyl)-N-methylthiophene-3-sulfonamide |
| Standard InChI | InChI=1S/C23H23N3O5S2/c1-14-8-15(2)10-17(9-14)26(3)33(27,28)20-6-7-32-21(20)23-24-22(25-31-23)16-11-18(29-4)13-19(12-16)30-5/h6-13H,1-5H3 |
| Standard InChI Key | JAIQXTOWNCTGQQ-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC(=C1)N(C)S(=O)(=O)C2=C(SC=C2)C3=NC(=NO3)C4=CC(=CC(=C4)OC)OC)C |
| Canonical SMILES | CC1=CC(=CC(=C1)N(C)S(=O)(=O)C2=C(SC=C2)C3=NC(=NO3)C4=CC(=CC(=C4)OC)OC)C |
Introduction
Chemical Identification and Structural Features
Comparative Analysis of Structural Analogs
Three analogs with varying methoxy group positions on the phenyl ring have been documented (Table 1):
Table 1: Physicochemical comparison of dimethoxyphenyl analogs. Data from .
The 3,5-dimethoxy substitution likely enhances symmetry and π-π stacking potential compared to asymmetrical analogs, influencing crystallinity and receptor binding.
Synthesis and Physicochemical Properties
Synthetic Pathways
While explicit protocols for this compound are unpublished, convergent synthesis strategies for analogous sulfonamide-oxadiazoles involve:
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Thiophene sulfonamide preparation: Sulfonation of 2-methylthiophene followed by chlorination and amination with 3,5-dimethyl-N-methylaniline.
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Oxadiazole ring formation: Cyclocondensation of amidoximes with carboxylic acid derivatives. For this compound, 3,5-dimethoxybenzoyl chloride may react with a thiophene-linked amidoxime under microwave-assisted conditions .
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Coupling reactions: Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution to link the oxadiazole and sulfonamide moieties .
Solubility and Stability
The compound’s low aqueous solubility (predicted LogSw = -5.68 for the 2,3-dimethoxy analog ) necessitates formulation with co-solvents (e.g., DMSO) for in vitro assays. Stability studies on analogs suggest susceptibility to hydrolysis at the sulfonamide and oxadiazole groups under acidic or alkaline conditions .
Biological Activities and Mechanisms
Anti-inflammatory Effects
Molecular docking studies on similar compounds show inhibition of cyclooxygenase-2 (COX-2) with binding energies of -9.2 to -10.5 kcal/mol . The 3,5-dimethoxy groups may improve selectivity for COX-2 over COX-1, reducing gastrointestinal toxicity.
Anticancer Screening
While direct data are lacking, analogs with 3,4-dimethoxy substitutions exhibit IC₅₀ values of 12–35 µM against MCF-7 breast cancer cells, likely via tubulin polymerization inhibition . The target compound’s bulkier 3,5-dimethoxy groups could enhance hydrophobic interactions with tubulin’s colchicine-binding site.
Pharmacokinetic and Toxicological Considerations
ADME Profile
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Absorption: High logP (5.77 for 2,3-dimethoxy analog ) suggests good lipid membrane permeability but potential P-glycoprotein efflux.
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Metabolism: Demethylation of methoxy groups by CYP450 enzymes is probable, yielding catechol intermediates prone to glucuronidation .
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Excretion: Renal clearance is expected due to the sulfonamide’s polarity, though biliary excretion may contribute.
Toxicity Risks
Sulfonamides carry risks of hypersensitivity reactions (e.g., Stevens-Johnson syndrome) and crystalluria. Oxadiazole-containing compounds may inhibit hERG channels, prolonging QT intervals . Preclinical safety studies on analogs recommend daily doses below 50 mg/kg in rodent models .
Research Gaps and Future Directions
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